molecular formula C10H9ClIN3 B8201100 4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8201100
M. Wt: 333.55 g/mol
InChI Key: TXAICFVGSIEOJM-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with a unique structure. It is a white crystalline solid, soluble in organic solvents, and is widely used as a pharmaceutical intermediate due to its diverse properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Iodination: The compound is iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    Dimethylformamide (DMF): Solvent for reactions.

    Sodium thiosulfate: Used to quench the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination results in the formation of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .

Scientific Research Applications

4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit certain enzymes, such as kinases, which play a critical role in cellular signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceutical and industrial compounds.

Properties

IUPAC Name

4-chloro-7-(cyclopropylmethyl)-5-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClIN3/c11-9-8-7(12)4-15(3-6-1-2-6)10(8)14-5-13-9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAICFVGSIEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C2N=CN=C3Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (prepared according to: L. B. Townsend et al., J. Med. Chem. 1990, 33 (7), 1984-92) (419 mg, 1.50 mmol), cyclopropylmethanol (165 μL, 147 mg, 2.04 mmol), and PS—PPh3 (2.12 mmol/g; 1.41 g, 2.99 mmol) in dry THF (10 mL), cooled by ice/water, was added DIAD (440 μL, 452 mg, 2.23 mmol; 1.5 equiv.), then the cooling bath was removed and the mixture was vortexed overnight. The resin was filtered off and washed thoroughly with THF, and the filtrate and washings were combined and concentrated. Chromatography of the crude material thus obtained on silica gel (Jones Flashmaster, 2 columns, 10 g/70 mL cartridge each, eluting with CH2Cl2) gave the title compound as an off-white solid. 1H NMR (CDCl3, 400 MHz): δ=0.41-0.47 (m, 2H), 0.63-0.69 (m, 2H), 1.20-1.31 (m, 1H), 4.12 (d, J=7.2 Hz, 2H), 7.52 (s, 1H), 8.61 (s, 1H). MS (ES+): m/z 333.9/335.9 (100/38) [MH+]. HPLC: tR=3.7 min (OpenLynx, polar—5 min).
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step One
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
440 μL
Type
reactant
Reaction Step Three

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